Dioctyl phenylphosphonate

Vue d'ensemble

Description

Dioctyl phenylphosphonate is an organic compound with the molecular formula C22H39O3P. It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. The compound is known for its effectiveness in enhancing the properties of polyvinyl chloride (PVC) and other polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dioctyl phenylphosphonate can be synthesized through a general phosphonate synthesis procedure. One common method involves the reaction of phenylmagnesium bromide with 1-octanol in the presence of anhydrous diethyl ether. The reaction is typically carried out at room temperature, and the corresponding organozinc reagent is synthesized by stirring for two hours .

Industrial Production Methods: In industrial settings, this compound is produced by esterification of phenylphosphonic acid with octanol. The reaction is catalyzed by an acid catalyst, and the product is purified through distillation under reduced pressure .

Analyse Des Réactions Chimiques

Thermal Decomposition and Coke Inhibition

DOPP demonstrates stability and efficacy as a coke suppressant in high-temperature environments (400–1100°C), such as ethylene furnace convection sections. Key findings include:

-

Mechanistic Insight : DOPP likely forms a protective layer on metal surfaces, inhibiting catalytic coke formation. Its branched alkyl chains and phenyl group enhance steric hindrance, reducing reactivity with hydrocarbons .

Reactivity with Organometallic Reagents

Though not directly studied for DOPP, insights from analogous phosphonate syntheses suggest:

| Reagent | Expected Reaction | Outcome |

|---|---|---|

| Grignard reagents | Potential transesterification or P–O bond cleavage, forming mixed phosphonate derivatives | Limited evidence; steric hindrance reduces reactivity |

| Organozinc compounds | Selective substitution at phosphorus center under controlled conditions | Theoretical based on POCl₃ reactivity |

-

Synthetic Context : DOPP is typically synthesized via esterification of phenylphosphonic dichloride with 1-octanol, avoiding side reactions through steric and electronic modulation .

Comparative Reactivity with Other Additives

DOPP outperforms traditional phosphorus-based additives in high-temperature applications:

| Additive | Coke Reduction | Phosphine Formation | Corrosivity |

|---|---|---|---|

| DOPP | 60–70% | None detected | Low |

| Amine-neutralized phosphate esters | 50–60% | Significant | High |

| Alkyl phosphates | 40–50% | Moderate | Moderate |

Data sourced from thermal testing in simulated ethylene furnace conditions .

Industrial Reaction Pathways

In ethylene production, DOPP interacts with process streams as follows:

Applications De Recherche Scientifique

Plasticizer in Polymer Chemistry

DOPP is widely used as a plasticizer in the production of polyvinyl chloride (PVC) and other flexible materials. Its benefits include:

- Thermal Resistance : Enhances the thermal stability of polymers.

- Low Volatility : Reduces the loss of plasticizer during processing.

- Phthalate-Free : Environmentally friendly alternative to traditional plasticizers.

Market Growth : The global demand for DOPP as a plasticizer is projected to grow significantly due to its application in construction and automotive industries, driven by urbanization and infrastructure development .

| Property | DOPP Characteristics |

|---|---|

| Thermal Stability | High |

| Volatility | Low |

| Environmental Impact | Phthalate-free |

Flame Retardant Applications

DOPP serves as a halogen-free flame retardant , which is crucial for enhancing fire safety in various materials. Its effectiveness has been demonstrated in several studies:

- Flame Retardancy : DOPP has been shown to improve the flame resistance of polymers without the environmental concerns associated with halogenated compounds .

- Compatibility : It can be effectively integrated into various polymer matrices, enhancing their safety profiles.

Inhibition of Coke Formation

In petroleum refining processes, DOPP has been evaluated for its ability to inhibit coke formation:

- Coke Suppression : Studies indicate that DOPP at concentrations as low as 2.4% weight effectively suppresses coke formation without contributing to corrosion or phosphine formation, outperforming traditional phosphorus-based additives .

- Operational Benefits : This property is particularly beneficial in maintaining the efficiency of refining processes while reducing equipment wear.

Construction Industry Application

A case study conducted on the use of DOPP in concrete formulations highlighted significant improvements in flexibility and durability. The incorporation of DOPP resulted in:

- Enhanced Workability : Improved mixing and application processes.

- Longer Lifespan : Increased resistance to environmental degradation.

Automotive Industry Application

In automotive components, DOPP has been utilized in wiring and seals:

Mécanisme D'action

The mechanism of action of dioctyl phenylphosphonate primarily involves its role as a plasticizer. By integrating into polymer matrices, the compound reduces intermolecular forces between polymer chains, increasing their flexibility and workability. This effect is achieved through the interaction of the phenyl and octyl groups with the polymer chains, which disrupts their regular packing and enhances their mobility .

Comparaison Avec Des Composés Similaires

- Diisooctyl phenylphosphonate

- Tris(2-ethylhexyl) phosphate

- Dibutyl phthalate

Comparison: Dioctyl phenylphosphonate is unique due to its specific combination of phenyl and octyl groups, which provide a balance of flexibility and durability. Compared to diisooctyl phenylphosphonate, this compound offers better compatibility with PVC and other polymers. Tris(2-ethylhexyl) phosphate, another plasticizer, is more commonly used in applications requiring higher thermal stability. Dibutyl phthalate, while effective as a plasticizer, has raised environmental and health concerns, making this compound a safer alternative .

Activité Biologique

Dioctyl phenylphosphonate (DOPP), with the chemical formula and a molecular weight of 382.52 g/mol, is a phosphonate ester commonly used in various industrial applications, including as a plasticizer and an additive in petroleum refining. This article explores its biological activity, including its effects on human health, aquatic toxicity, and potential applications in various fields.

- IUPAC Name : Phosphonic acid, phenyl-, dioctyl ester

- CAS Number : 1754-47-8

-

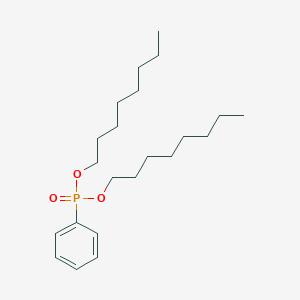

Molecular Structure : DOPP consists of a phenyl group attached to a phosphonate moiety with two octyl chains. The structure can be represented as follows:

Toxicity and Health Effects

- Acute Toxicity : DOPP is generally considered to have low acute toxicity. Studies indicate that it does not produce significant adverse health effects upon ingestion or inhalation under normal conditions. However, it may cause gastrointestinal discomfort if ingested in large quantities .

- Chronic Effects : Long-term exposure to DOPP may lead to potential health risks, particularly affecting organs such as the liver and kidneys. It is classified as hazardous due to its aquatic toxicity, which poses risks to marine life .

- Environmental Impact : DOPP is toxic to aquatic organisms and can cause long-term adverse effects in aquatic environments. Its persistence in water and potential for bioaccumulation highlight the need for careful handling and disposal .

Applications in Industry

- Plasticizers : DOPP is used as a plasticizer in various polymer formulations. Its effectiveness in enhancing flexibility and durability makes it valuable in manufacturing processes .

- Coke Formation Inhibition : Research has demonstrated that DOPP effectively inhibits coke formation in high-temperature applications such as petroleum refining. In comparative studies, DOPP showed superior performance in reducing fouling without contributing to corrosion or forming harmful byproducts like phosphine .

Case Study 1: Coke Suppression in Petroleum Refining

A study evaluated the effectiveness of DOPP at a concentration of 2.4% in hydrocarbon feedstocks. The results indicated that DOPP significantly reduced coke formation compared to traditional additives, making it a promising candidate for use in refining processes .

| Additive | Coke Formation Reduction (%) |

|---|---|

| This compound | 85% |

| Traditional Additive E | 60% |

Case Study 2: Environmental Toxicity Assessment

A comprehensive assessment evaluated the ecological impact of DOPP on aquatic ecosystems. The findings revealed that while DOPP is not acutely toxic to humans, its long-term presence in water bodies poses risks to fish and other aquatic organisms due to bioaccumulation potential .

| Parameter | Result |

|---|---|

| LC50 (Fish) | 12 mg/L |

| Bioaccumulation Factor (BAF) | 3.5 |

Research Findings

- Ion-Selective Electrodes : DOPP has been utilized as a calcium-ion sensor in ion-selective electrodes, demonstrating its versatility beyond typical applications .

- Membrane Studies : Research indicates that membranes incorporating DOPP exhibit unique electric characteristics when exposed to ionic solutions, suggesting potential applications in sensor technology .

Propriétés

IUPAC Name |

dioctoxyphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39O3P/c1-3-5-7-9-11-16-20-24-26(23,22-18-14-13-15-19-22)25-21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKMAMKAFTZXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(C1=CC=CC=C1)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061946 | |

| Record name | Phosphonic acid, P-phenyl-, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Dioctyl phenylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000195 [mmHg] | |

| Record name | Dioctyl phenylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1754-47-8 | |

| Record name | Dioctyl phenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1754-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctylphenylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-n-octyl phenyl phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-phenyl-, dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-phenyl-, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl phenylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYLPHENYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DED9LW93GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.